3-(4-Tert-butylphenyl)cyclobutan-1-one
Description
3-(4-Tert-butylphenyl)cyclobutan-1-one is a cyclobutanone derivative featuring a 4-tert-butylphenyl substituent. Its molecular formula is C₁₄H₁₈O, with a molecular weight of 202.30 g/mol . Cyclobutanones are strained cyclic ketones, making them reactive intermediates in organic synthesis. The tert-butyl group at the para position of the phenyl ring introduces significant steric bulk and electron-donating effects, which influence both physical properties (e.g., solubility, crystallinity) and chemical reactivity (e.g., nucleophilic addition, stability under acidic/basic conditions). This compound is cataloged as a building block in synthetic chemistry, suggesting applications in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C14H18O |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)cyclobutan-1-one |
InChI |
InChI=1S/C14H18O/c1-14(2,3)12-6-4-10(5-7-12)11-8-13(15)9-11/h4-7,11H,8-9H2,1-3H3 |
InChI Key |
POGAHXIDSVHLMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC(=O)C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights and Limitations
- Steric vs. In contrast, electron-withdrawing groups (e.g., Cl) increase reactivity but reduce stability .
- Application-Specific Design : Substituents are tailored to end uses. For example, silyl ethers prioritize stability for storage, while benzyloxy groups enable selective transformations .
- Data Gaps : Direct comparative studies on reactivity or thermodynamic stability are absent in the provided evidence; inferences are based on substituent chemistry.
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